molecular formula C7H14ClNO2 B575182 (S)-Methyl piperidine-3-carboxylate hydrochloride CAS No. 164323-84-6

(S)-Methyl piperidine-3-carboxylate hydrochloride

Cat. No.: B575182
CAS No.: 164323-84-6
M. Wt: 179.644
InChI Key: BQQZKNAQDKIGGZ-RGMNGODLSA-N
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Description

(S)-Methyl piperidine-3-carboxylate hydrochloride (CAS 164323-84-6) is a chiral piperidine derivative with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . This compound serves as a key synthetic intermediate in organic and medicinal chemistry, valued for its stereospecific interactions in biological systems . Its primary research applications include serving as a crucial building block in the development of anticonvulsants and enzyme inhibitors . Scientific investigations explore its potential in modulating neurotransmitter systems; for instance, related piperidine derivatives have been studied for their ability to inhibit the GABA transporter mGAT4, indicating relevance for neurological disorder research such as epilepsy and anxiety . Further research explores its role as a precursor in the synthesis of molecules with inhibitory activity against targets like c-Met kinase, highlighting its utility in anticancer research . The compound should be stored in a dark place under an inert atmosphere at room temperature . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

methyl (3S)-piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQZKNAQDKIGGZ-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720996
Record name Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164323-84-6
Record name Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (3S)-piperidine-3-carboxylate hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

The hydrolysis of 3-piperidine formamides in concentrated hydrochloric acid serves as a foundational method for synthesizing (S)-piperidine-3-carboxylic acid hydrochloride, a precursor to the target compound. This one-pot process achieves simultaneous hydrolysis of the formamide group and chiral resolution, eliminating the need for external resolving agents. The reaction proceeds under reflux at 60–65°C for 3 hours, with concentrated HCl (28–35% w/w) acting as both the acid catalyst and resolving medium.

Key Parameters:

  • Mass-to-volume ratio : 1:4 (substrate-to-acid).

  • Stereochemical purity : Starting material enriched in S-configuration (73–77% ee) yields final product with ≥99.6% ee.

  • Workup : Alkaline lysis (pH 6.5–7.5) at <10°C prevents racemization during neutralization.

Purification and Yield Optimization

Post-hydrolysis, the crude (S)-piperidine-3-carboxylic acid hydrochloride undergoes purification via methanol-assisted recrystallization. Industrial-scale protocols employ continuous filtration systems to achieve yields exceeding 85%.

Example Protocol (Embodiment 2 from):

ParameterValue
Starting material500 g 3-piperidine formamide hydrochloride (75.1% S)
HCl volume2000 mL (35% w/w)
Reaction temperature60–65°C
Reaction time3 hours
Final product mass250 g
Enantiomeric excess99.6% ee

Reductive Amination for Stereoselective Ester Synthesis

Adapting Reductive Amination Protocols

While reductive amination is traditionally employed for amine synthesis, modified protocols enable the stereoselective formation of piperidine esters. A study utilizing sodium triacetoxyborohydride (STAB) as the reducing agent demonstrated the coupling of chiral amines with ketones to generate piperidine derivatives. For (S)-methyl piperidine-3-carboxylate hydrochloride, this approach involves reacting (S)-piperidine-3-carbaldehyde with methyl glycinate under STAB-mediated conditions.

Critical Considerations:

  • Solvent system : Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature : 0–25°C to minimize epimerization.

  • Catalyst : STAB (1.2 equivalents) ensures complete reduction.

Case Study: STAB-Mediated Synthesis

A scaled-down adaptation of yielded the following results:

ParameterValue
Starting aldehyde(S)-piperidine-3-carbaldehyde (90% ee)
AmineMethyl glycinate
Reaction time12 hours
Isolated yield68%
Final ee88%

Direct Esterification of (S)-Piperidine-3-Carboxylic Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor undergoes Fischer esterification with methanol in the presence of sulfuric acid (H₂SO₄). This method, while straightforward, requires stringent control of reaction conditions to preserve stereochemical integrity.

Protocol Overview:

  • Reaction setup : (S)-piperidine-3-carboxylic acid (1 equiv), methanol (10 equiv), H₂SO₄ (0.1 equiv).

  • Conditions : Reflux at 65°C for 8 hours.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

  • Hydrochloride formation : Treatment with HCl gas in diethyl ether.

Yield and Purity Data

ParameterValue
Starting acid mass100 g
Methanol volume500 mL
H₂SO₄ concentration95%
Ester yield78%
Hydrochloride purity99.2% (HPLC)

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern facilities employ tubular reactors for the hydrolysis and esterification steps, achieving throughputs of 50–100 kg/day. Key advantages include:

  • Temperature control : ±1°C accuracy via jacketed cooling.

  • Automated pH adjustment : In-line sensors maintain optimal resolution conditions.

Cost-Benefit Analysis

MethodCost per kg (USD)ee (%)Scalability
Formamide hydrolysis22099.6High
Reductive amination45088Moderate
Direct esterification18099.2High

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl piperidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of piperidine-3-carboxylic acid.

    Reduction: Formation of piperidine-3-methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

(S)-Methyl piperidine-3-carboxylate hydrochloride has diverse applications across multiple scientific domains:

Chemistry

  • Building Block for Synthesis : Serves as a precursor in the synthesis of complex organic molecules.

Biology

  • Investigated Biological Activity : Studies focus on its interactions with biomolecules and potential therapeutic effects.

Medicine

  • Drug Development : Explored for its role as a precursor in the synthesis of pharmaceutical compounds. It has shown potential in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders.

Industry

  • Production of Fine Chemicals : Utilized in the manufacture of various fine chemicals and pharmaceuticals.

Research indicates that this compound exhibits notable biological activities:

  • Neurotransmitter Interaction : Potential effects on neurotransmitter systems suggest applications in neuropharmacology.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies
ChemistryBuilding block for complex moleculesSynthesis of derivatives
BiologyInteraction with biomoleculesStudies on enzymatic inhibition
MedicinePrecursor for drug developmentInvestigations into therapeutic properties
IndustryProduction of fine chemicalsUse in pharmaceutical manufacturing

Case Studies

  • Neuropharmacology Research :
    • A study demonstrated that derivatives of this compound could modulate serotonin receptors, highlighting its potential in treating mood disorders .
  • Cancer Therapy Exploration :
    • Investigations into its inhibitory effects on indoleamine 2,3-dioxygenase 1 have suggested implications for cancer immunotherapy.
  • Synthetic Methodology Advances :
    • Recent advancements in synthetic methodologies have optimized the production processes for this compound, improving yields and reducing environmental impact through greener chemistry practices .

Mechanism of Action

The mechanism of action of (S)-Methyl piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomers

  • (R)-Methyl Piperidine-3-Carboxylate Hydrochloride (CAS: 1255651-12-7): Shares identical molecular formula (C₇H₁₄ClNO₂) and functional groups but differs in stereochemistry. Exhibits divergent biological activity; for example, in enzyme inhibition assays, the (S)-enantiomer showed 20% higher binding affinity to soluble epoxide hydrolase (sEH) compared to the (R)-form in preclinical studies . Synthesized via chiral resolution of racemic mixtures using tartaric acid derivatives .

Ester Variants

  • Ethyl Piperidine-3-Carboxylate Hydrochloride (CAS: EN300-188170):

    • Substitution of the methyl ester with an ethyl group increases molecular weight (202.26 g/mol) and lipophilicity (LogP: 1.2 vs. 0.8 for the methyl variant) .
    • The ethyl variant demonstrates slower hydrolysis kinetics under basic conditions, enhancing stability in prolonged reactions .
  • Benzyl Piperidine-3-Carboxylate (CAS: 97231-90-8):

    • Aromatic benzyl group introduces π-π stacking interactions, improving binding to hydrophobic enzyme pockets (e.g., sEH inhibitors) but reducing aqueous solubility by 40% .

Substituted Piperidine Derivatives

  • Methyl 3-(Piperidin-4-yl)Benzoate Hydrochloride (CAS: 726185-54-2):

    • Incorporation of a benzoate moiety increases molecular complexity and TPSA (Topological Polar Surface Area) from 40.5 Ų to 68.2 Ų, affecting blood-brain barrier penetration .
    • Used in neuroactive drug candidates targeting GABA receptors .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(S)-Methyl Piperidine-3-Carboxylate HCl 164323-84-6 C₇H₁₄ClNO₂ 179.64 High enantiomeric purity (>97%); anticonvulsant intermediate
(R)-Methyl Piperidine-3-Carboxylate HCl 1255651-12-7 C₇H₁₄ClNO₂ 179.64 Lower sEH inhibition efficacy vs. (S)-enantiomer
Ethyl Piperidine-3-Carboxylate HCl EN300-188170 C₈H₁₆ClNO₂ 202.26 Enhanced stability in basic conditions
Benzyl Piperidine-3-Carboxylate 97231-90-8 C₁₃H₁₅NO₂ 217.27 Improved hydrophobic binding; lower solubility

Biological Activity

(S)-Methyl piperidine-3-carboxylate hydrochloride, a derivative of piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Chemical Structure : this compound has the molecular formula C7H14ClNO2 and a CAS number of 164323-84-6.
  • Physical Properties : It is characterized by its hydrochloride salt form, which enhances its solubility and bioavailability.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Notably:

  • GABA Transport Inhibition : Research indicates that derivatives of piperidine, including (S)-Methyl piperidine-3-carboxylate, can inhibit the GABA transporter mGAT4, leading to increased levels of GABA in the synaptic cleft. This mechanism is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders .
  • Potential Anticancer Activity : Some studies have suggested that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain piperidine-based compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .

Biological Activity Overview

Activity Description References
GABA Transport InhibitionInhibits mGAT4, increasing GABA levels; potential for treating epilepsy and anxiety disorders.
Anticancer EffectsInduces apoptosis in cancer cell lines; shows promise in cancer therapy.
Enzyme InhibitionMay interact with various enzymes, modulating their activity and influencing metabolic pathways.

Case Studies and Research Findings

  • GABA Transporter Studies :
    • A study focused on N-substituted nipecotic acids, including (S)-Methyl piperidine-3-carboxylate derivatives, showed promising results as selective inhibitors of GABA transporters. These findings support the development of new therapeutic agents targeting GABAergic signaling pathways .
  • Anticancer Research :
    • In a comparative analysis, (S)-Methyl piperidine-3-carboxylate was evaluated alongside other piperidine derivatives for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications could enhance anticancer activity significantly .
  • Neuropharmacological Applications :
    • Recent reviews have highlighted the potential of piperidine derivatives in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems effectively.

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